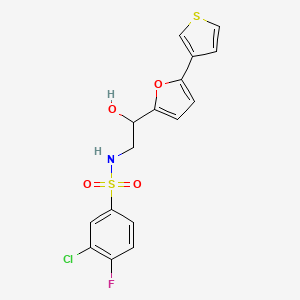

3-chloro-4-fluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO4S2/c17-12-7-11(1-2-13(12)18)25(21,22)19-8-14(20)16-4-3-15(23-16)10-5-6-24-9-10/h1-7,9,14,19-20H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAAAKVJUSDEGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-fluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHClFNOS

- Molecular Weight : 401.9 g/mol

- CAS Number : 2034334-38-6

The presence of a chloro and fluoro substituent on the aromatic ring, along with a sulfonamide group, suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing similar structural motifs. For instance, derivatives with the 3-chloro-4-fluorophenyl moiety have shown promising inhibitory effects against various pathogens. A study reported the IC values for several related compounds, indicating that modifications to the phenyl ring can significantly enhance or diminish antimicrobial activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro assays demonstrated that related sulfonamide derivatives exhibit cytotoxicity against several cancer cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis. For example, compounds with similar structures were found to block cell cycle progression at the G2/M phase, leading to significant tumor growth inhibition in preclinical models .

Enzyme Inhibition

One of the key areas of research involves the inhibition of tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. The 3-chloro-4-fluorophenyl fragment has been identified as a critical component for binding within the active site of TYR. Docking studies suggest that this compound can effectively inhibit TYR activity, with some derivatives showing IC values comparable to established inhibitors like kojic acid .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The introduction of halogen atoms (chlorine and fluorine) at specific positions on the aromatic ring has been shown to influence binding affinity and potency against target enzymes. For instance:

| Compound | Substituent Position | IC (µM) | Remarks |

|---|---|---|---|

| 1 | 3-Chloro | 1.38 | Comparable to kojic acid |

| 2 | 4-Fluoro | 3.5 | Less potent than 1 |

| 3 | 2-Chloro | Not effective | Poor binding interaction |

These findings highlight the importance of precise molecular modifications to enhance therapeutic efficacy.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound induce apoptosis in cancer cell lines through mitochondrial pathways. Flow cytometry analyses revealed that these compounds can deplete mitochondrial membrane potential and trigger cell death mechanisms .

In Vivo Studies

Preclinical evaluations in animal models have shown that certain derivatives exhibit low toxicity while effectively delaying tumor growth in xenograft models. These studies are crucial for assessing the translational potential of such compounds into clinical settings .

Scientific Research Applications

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted the role of sulfonamide-based compounds in inhibiting the NLRP3 inflammasome, which is implicated in several inflammatory diseases. The compound has shown potential as a non-selective inhibitor (NSI), demonstrating significant efficacy in reducing inflammatory responses associated with neurodegenerative disorders.

Case Study

A study published in May 2022 examined various analogs of sulfonamides, including the target compound. The results indicated that modifications to the sulfonamide moiety were crucial for maintaining inhibitory potency against NLRP3, with certain structural changes leading to improved solubility and pharmacokinetic properties .

Tyrosinase Inhibition

The presence of the 3-chloro-4-fluorophenyl motif in this compound has been linked to enhanced inhibitory activity against tyrosinase, an enzyme involved in melanin production. This activity is particularly relevant in cosmetic formulations aimed at skin lightening.

Data Table: Inhibitory Activity Against Tyrosinase

In a study from April 2023, researchers synthesized new compounds incorporating this motif and confirmed their superior binding affinity to the catalytic site of tyrosinase compared to traditional inhibitors like kojic acid .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines. Preliminary results suggest that it may exhibit cytotoxic effects, making it a candidate for further development as an anticancer agent.

Case Study

A review of thiazolidinones indicated that modifications similar to those present in our compound could result in significant anticancer activity. For instance, derivatives showed IC50 values ranging from 1.9 μM to 13.51 μM against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound across different applications. The modifications on the thiophene and furan rings are critical for enhancing biological activity.

SAR Insights

Research indicates that specific substitutions on the thiophene ring can significantly affect the inhibitory potency against enzymes like tyrosinase and NLRP3 inflammasome. For example, replacing certain substituents led to up to four-fold increases in potency .

Chemical Reactions Analysis

Sulfonation of Benzene Derivatives

Benzene derivatives are sulfonated to introduce the sulfonamide core. This step typically uses sulfonating agents like chlorosulfonic acid or fuming sulfuric acid, followed by amine coupling .

Reaction Conditions :

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, SO3 | DCM/THF | 0°C–rt |

| Amine coupling | Amine precursor | DMF/DMSO | rt |

Electrophilic Aromatic Substitution

Chloro and fluoro groups are introduced via electrophilic substitution. For example, benzene rings undergo halogenation using reagents like Cl2 or F2 under Lewis acid catalysis .

Key Reagents :

| Group | Reagent | Catalyst |

|---|---|---|

| Chlorine | Cl2 | FeCl3 |

| Fluorine | F2 | AlCl3 |

Incorporation of Heterocycles

Thiophene and furan moieties are introduced through nucleophilic substitution or cross-coupling reactions. For instance, alkyl halides react with thiophene/furan rings under basic conditions.

Coupling Reaction :

-

Reagents : Thiophene/furan rings, alkyl halide, base (e.g., K2CO3)

-

Conditions : DMF, rt–60°C

Sulfonamide Functional Group Reactions

The sulfonamide group (-SO2NH2) participates in nucleophilic acyl substitution or elimination reactions. It can act as a leaving group under acidic/basic conditions.

Example Reaction :

Hydroxyl Group Reactions

The hydroxyl group (-OH) undergoes oxidation (e.g., to ketones via KMnO4) or esterification.

Conditions :

-

Oxidation : KMnO4, acidic/basic conditions

-

Esterification : Acid chloride, catalytic H2SO4

Thiophene/Furan Ring Reactions

The aromatic heterocycles react via electrophilic substitution (e.g., bromination, nitration) or undergo coupling reactions (e.g., Suzuki-Miyaura) .

Bromination Example :

Conditions: DCM, rt

Common Reagents

| Reaction Type | Reagents |

|---|---|

| Sulfonation | Chlorosulfonic acid, SO3 |

| Halogenation | Cl2, F2, Br2 |

| Coupling | Thiophene/furan rings, alkyl halides |

| Oxidation | KMnO4, H2O2 |

| Reduction | LiAlH4 |

Reaction Conditions

| Step | Solvent | Temperature |

|---|---|---|

| Sulfonation | DCM/THF | 0°C–rt |

| Halogenation | CS2/DCM | rt–60°C |

| Coupling | DMF/DMSO | rt–60°C |

Comparison with Similar Compounds

3-Chloro-N-(3-Furylmethyl)-4-Methoxy-N-(2-Thienylmethyl)Benzenesulfonamide

This compound () shares the benzenesulfonamide core but differs in key substituents:

- Benzene Ring: 3-chloro-4-methoxy (vs. 3-chloro-4-fluoro in the target compound).

- Side Chain : The sulfonamide nitrogen is bonded to a furan-3-ylmethyl and thiophen-2-ylmethyl group (vs. a hydroxyethyl group linked to thiophen-3-yl-furan in the target). The absence of a hydroxyl group may decrease solubility or hydrogen-bonding capacity .

Ranitidine-Related Sulfonamides

Ranitidine derivatives () share furan and thioether motifs but diverge significantly:

- Core Structure: Ranitidine impurities, such as nitroacetamide derivatives (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide), incorporate dimethylamino and nitro groups instead of chloro-fluoro substituents. These features enhance basicity and redox reactivity .

- Functional Groups : The target compound’s hydroxyethyl group is absent in ranitidine analogues, which instead favor thioether linkages and nitro functionalities.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Key Observations:

Hydrogen Bonding: The hydroxyl group in the target compound provides a distinct H-bond donor site absent in other analogues, which could improve target selectivity .

Heterocyclic Orientation: The thiophen-3-yl group (vs.

Broader Context in Sulfonamide Chemistry

Other sulfonamide derivatives, such as N-[4-(3-chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (), highlight structural diversity. These compounds often prioritize halogenation (e.g., chloro-fluoro) for enhanced binding but lack the bifunctional heterocycles seen in the target compound, underscoring its unique design .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical in its multi-step synthesis?

The synthesis involves sequential functionalization steps:

- Intermediate Formation : Reacting a sulfonyl chloride precursor with a hydroxyethylthiophene-furan hybrid under basic conditions to form a sulfonamide intermediate.

- Halogenation : Chlorination at the 3-position using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by fluorination at the 4-position via electrophilic substitution.

- Final Coupling : Amine-mediated coupling to introduce the hydroxyethyl-thiophene-furan side chain. Critical intermediates include the sulfonamide precursor and the halogenated benzene intermediate. Optimization of reaction conditions (e.g., solvent polarity, temperature) is key to minimizing side products .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).

- Spectroscopy :

- ¹H/¹³C NMR : Verify regiochemistry of chloro/fluoro substituents and hydroxyl group presence.

- HRMS : Confirm molecular ion ([M+H]⁺) and fragment patterns.

- Elemental Analysis : Validate C, H, N, S, and halogen content. Cross-referencing with PubChem data (e.g., InChI key, SMILES) ensures structural accuracy .

Advanced Research Questions

Q. What strategies optimize regioselective halogenation (Cl/F) and minimize competing side reactions?

- Chlorination : Use SOCl₂ in anhydrous DCM at 0°C to target the 3-position. Competing para-substitution is suppressed via steric hindrance from the sulfonamide group.

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile at 60°C enhance 4-position selectivity.

- Monitoring : Real-time TLC or LC-MS tracks reaction progress. Computational modeling (DFT) predicts reactivity hotspots to guide optimization .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Methodological solutions:

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays).

- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- SAR Studies : Synthesize analogs (e.g., replacing thiophene with furan) to isolate structural determinants of activity. PubChem-derived analogs (e.g., trifluoromethoxy variants) provide benchmarks .

Q. What advanced techniques elucidate the compound’s electronic properties influenced by thiophene-furan moieties?

- UV-Vis Spectroscopy : Analyze π→π* transitions to assess conjugation effects.

- Cyclic Voltammetry : Measure redox potentials to quantify electron-withdrawing/donating effects of substituents.

- DFT Calculations : Map HOMO/LUMO distributions to predict reactivity (e.g., nucleophilic attack at sulfonamide sulfur) .

Q. How can metabolic stability and degradation pathways be evaluated under physiological conditions?

- In Vitro Models : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Key metabolites (e.g., hydroxylated or sulfone derivatives) indicate susceptibility to cytochrome P450 enzymes.

- Accelerated Stability Studies : Expose to pH gradients (1–13) and elevated temperatures (40–60°C) to identify hydrolytic cleavage points (e.g., sulfonamide bond). Environmental fate studies on analogous compounds provide degradation benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.